molecular formula C23H31NO7S B582111 3-Benzyloxy-5-hydroxyphenylpropenoic Acid 3-Sulfate Methyl Ester Triethylamine CAS No. 1798428-50-8

3-Benzyloxy-5-hydroxyphenylpropenoic Acid 3-Sulfate Methyl Ester Triethylamine

Cat. No. B582111
M. Wt: 465.561
InChI Key: GGUIROGJJKEARX-USRGLUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxy-5-hydroxyphenylpropenoic Acid 3-Sulfate Methyl Ester Triethylamine (CAS# 1798428-50-8) is a compound useful in organic synthesis . It has a molecular weight of 465.56 and a molecular formula of C23H31NO7S .


Molecular Structure Analysis

The IUPAC name of this compound is N,N-diethylethanaminemethyl (E)-3- (3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate . The canonical SMILES representation is CCN(CC)CC.COC(=O)C=CC1=CC(=CC(=C1)OS(=O)(=O)O)OCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

This compound appears as a pale yellow oil . It is soluble in dichloromethane and methanol . It has a complexity of 572 and a topological polar surface area of 111Ų . It has 11 rotatable bonds .

properties

IUPAC Name

N,N-diethylethanamine;methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7S.C6H15N/c1-22-17(18)8-7-14-9-15(11-16(10-14)24-25(19,20)21)23-12-13-5-3-2-4-6-13;1-4-7(5-2)6-3/h2-11H,12H2,1H3,(H,19,20,21);4-6H2,1-3H3/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUIROGJJKEARX-USRGLUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.COC(=O)C=CC1=CC(=CC(=C1)OS(=O)(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.COC(=O)/C=C/C1=CC(=CC(=C1)OS(=O)(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-5-hydroxyphenylpropenoic Acid 3-Sulfate Methyl Ester Triethylamine

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